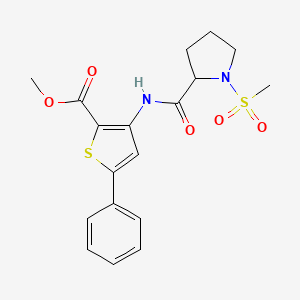

3-(1-(甲基磺酰基)吡咯烷-2-甲酰胺基)-5-苯硫代吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various methylthio and methylsulfonyl compounds has been explored in several studies. For instance, the synthesis of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates with antitumor activity was achieved through Pd-catalyzed Suzuki-Miyaura cross-coupling reactions . Another study reported the preparation of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) and its use in ketone synthesis from carboxylic acids and aromatic hydrocarbons . Additionally, the synthesis of sulfone-linked bis heterocycles from methyl-3-aryl-2-(E-arylethenesulfonyl)acrylate was described, leading to compounds with antimicrobial activity . These studies demonstrate the versatility of methylsulfonyl and related groups in synthesizing compounds with potential biological activities.

Molecular Structure Analysis

The molecular structures of these compounds are characterized by the presence of methylthio and methylsulfonyl groups attached to various heterocyclic systems. For example, the structure of 3-arylsulfonyl-2-methylthiopyrazolo[1,5-a]pyrimidines was studied for their activity as serotonin 5-HT6 receptor antagonists . The crystal structures of polysubstituted pyridines with phenylsulfanyl groups were analyzed, revealing supramolecular aggregation through various intermolecular interactions . These structural analyses are crucial for understanding the properties and potential interactions of these compounds.

Chemical Reactions Analysis

The reactivity of methylthio and methylsulfonyl groups has been explored in various chemical reactions. Methylsulfenylation of pyrroles and indoles was achieved using 1-(methylthio)morpholine and an acid catalyst or with methylsulfenyl chloride and excess pyridine . The mass spectrometric fragmentation patterns of methylthio- and methylsulfonylpolychlorobiphenyls were studied, showing the influence of the position of the sulfur-containing group on fragmentation . These studies provide insights into the reactivity and potential transformations of these functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of methylthio- and methylsulfonyl-containing compounds are influenced by the presence of these functional groups. For instance, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates involved reactions with methyl thioglycolate, followed by hydrolysis/decarboxylation . The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, and their antimicrobial activity was evaluated . These properties are essential for the development of compounds with desired biological activities.

科学研究应用

合成和化学反应性

研究人员已经探索了与3-(1-(甲基磺酰基)吡咯烷-2-甲酰胺基)-5-苯硫代吩-2-甲酸甲酯相关的化合物的各种合成途径和化学反应性。例如,Gilow 等人 (1991) 深入研究了吡咯和吲哚的硫酸化,提供了对可能与目标化合物具有相似反应性的结构复杂分子的合成的见解 (Gilow 等人,1991)。此外,Back 和 Nakajima (2000) 讨论了一种方便的合成各种环状化合物的途径,突出了某些合成方法生成相关复杂结构的潜力 (Back 和 Nakajima,2000)。

光化学诱导自由基烯化

Amaoka 等人 (2014) 使用光照射实现了 C(sp3)–H 键的直接烯化,该方法可能适用于包括 3-(1-(甲基磺酰基)吡咯烷-2-甲酰胺基)-5-苯硫代吩-2-甲酸甲酯在内的化合物的改性,从而能够合成多种结构复杂的产物 (Amaoka 等人,2014)。

合成中的保护基团

Petit 等人 (2014) 讨论了在酰亚胺、嗪酮和其他相关化合物的合成中使用特定的保护基团,提供了有关如何利用保护策略来操纵和合成类似于 3-(1-(甲基磺酰基)吡咯烷-2-甲酰胺基)-5-苯硫代吩-2-甲酸甲酯的复杂分子的观点 (Petit 等人,2014)。

催化偶联反应

Ma 等人 (2017) 提出了一项关于酰胺配体使能的 Cu 催化偶联反应的研究,阐明了催化过程在化合物合成和功能化中的效用,可能包括 3-(1-(甲基磺酰基)吡咯烷-2-甲酰胺基)-5-苯硫代吩-2-甲酸甲酯 (Ma 等人,2017)。

聚合物应用

Hsiao 和 Huang (1997) 探索了聚(芳醚砜酰胺)的合成和表征,阐明了类似化合物的潜在聚合物应用,表明了对探索源自复杂分子的功能材料的更广泛的研究兴趣 (Hsiao 和 Huang,1997)。

属性

IUPAC Name |

methyl 3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S2/c1-25-18(22)16-13(11-15(26-16)12-7-4-3-5-8-12)19-17(21)14-9-6-10-20(14)27(2,23)24/h3-5,7-8,11,14H,6,9-10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQXJEPHIGVRCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3CCCN3S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-5-phenylthiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518345.png)

![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2518358.png)

![3-cyclopropyl-4-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2518359.png)